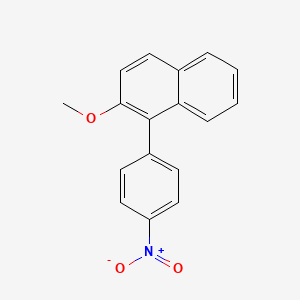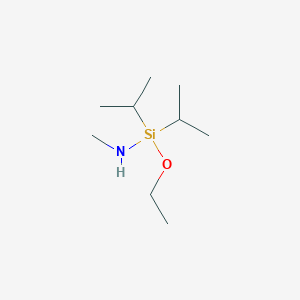![molecular formula C21H18O5S3 B14188355 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-48-5](/img/structure/B14188355.png)
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is a complex organic compound characterized by the presence of three furan-2-ylmethylsulfanyl groups attached to a benzene-1,2-diol core This compound is notable for its unique structure, which combines the aromatic properties of benzene with the heterocyclic characteristics of furan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzene-1,2-diol core, followed by the introduction of furan-2-ylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with molecular targets through its sulfanyl and furan groups. These interactions can inhibit enzyme activity or disrupt cellular processes. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,6-Tris{[(thiophen-2-yl)methyl]sulfanyl}benzene-1,2-diol: Similar structure but with thiophene rings instead of furan.
3,4,6-Tris{[(pyridin-2-yl)methyl]sulfanyl}benzene-1,2-diol: Contains pyridine rings, offering different reactivity and properties.
Uniqueness
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to the presence of furan rings, which provide distinct electronic properties and reactivity compared to other heterocycles like thiophene or pyridine. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
923267-48-5 |
|---|---|
Formule moléculaire |
C21H18O5S3 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
3,4,6-tris(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C21H18O5S3/c22-19-17(27-11-14-4-1-7-24-14)10-18(28-12-15-5-2-8-25-15)21(20(19)23)29-13-16-6-3-9-26-16/h1-10,22-23H,11-13H2 |
Clé InChI |
NFVPMNROZZFKLD-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CSC2=CC(=C(C(=C2O)O)SCC3=CC=CO3)SCC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)


![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)






